1-Bromo-2-naphthol physical and chemical properties
1-Bromo-2-naphthol physical and chemical properties
An In-depth Technical Guide to 1-Bromo-2-naphthol: Physical and Chemical Properties for Researchers and Drug Development Professionals
Introduction
1-Bromo-2-naphthol, with the CAS number 573-97-7, is an organobromine compound derived from naphthalene.[1] It belongs to the class of naphthols and is characterized by a bromine atom at the 1-position and a hydroxyl group at the 2-position of the naphthalene ring system.[1] This compound serves as a crucial intermediate in organic synthesis, particularly in the manufacturing of dyes and pharmaceuticals.[1][2] It is also utilized as an anthelmintic drug for hookworm infections and finds application in various biochemical research experiments.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
1-Bromo-2-naphthol is typically a solid, appearing as off-white to beige or brown-purple crystalline powder.[4][5] It is a weak acid, and its hydroxyl group can participate in hydrogen bonding.[1]
General and Physical Properties
The fundamental physical and identifying properties of 1-Bromo-2-naphthol are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 573-97-7 | [1][6] |
| Molecular Formula | C₁₀H₇BrO | [1][6] |
| Molecular Weight | 223.07 g/mol | [7] |
| Appearance | Off-white to beige or brown-purple crystalline powder | [4][5] |
| Melting Point | 78-81 °C (lit.) | [3][4] |
| Boiling Point | 130 °C (decomposes)[8], 314 °C[6] | [6][8] |
| Density | ~1.44 g/cm³ (rough estimate) | [4][8] |
| pKa | 7.28 ± 0.50 (Predicted) | [4][6] |
| Flash Point | 143.5 °C | [2][4] |
Solubility and Stability
| Property | Description | Reference |
| Solubility | Insoluble in water.[6] Soluble in organic solvents like ethanol, ether, benzene, and acetic acid.[1][8] | [1][6][8] |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [6] |
| Incompatibilities | Strong oxidizing agents and strong alkalis. | [6] |
| Decomposition | Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide. | [6] |
Spectral Data
Spectroscopic data is critical for the identification and characterization of 1-Bromo-2-naphthol.
| Spectral Data Type | Availability / Key Information | Reference |
| ¹H NMR | Spectra are available. | [9] |
| ¹³C NMR | Spectra are available. | [7][10] |
| IR | Infrared spectrum conforms to the structure. | [5] |
| Mass Spectrometry (GC-MS) | Spectra are available. | [11] |
Experimental Protocols
Synthesis of 1-Bromo-2-naphthol
Several methods for the synthesis of 1-Bromo-2-naphthol have been reported, primarily involving the regioselective bromination of 2-naphthol.
Method 1: Bromination using Bromine in Ethanol [2][8]
-
Dissolution: Dissolve 2-naphthol in ethanol in a reaction vessel.
-
Cooling: Cool the solution to approximately 15°C.
-
Bromination: Add bromine dropwise over 2-3 hours while maintaining the temperature at 15°C.
-
Stirring: After the addition is complete, stir the mixture for an additional 10 minutes.
-
Quenching: Pass sulfur dioxide through the reaction mixture to saturation.
-
Precipitation: Transfer the reaction material to a crystallization tank and add water to precipitate the product.
-
Isolation: Filter the crystals, wash with water until the pH is 6-7, and dry to obtain 1-Bromo-2-naphthol. The reported yield is over 90%.[2][8]
Method 2: Bromination using Potassium Bromide and Hydrogen Peroxide [12][13]
-
Mixing: Place 4 mmol of 2-naphthol and 4 mmol of potassium bromide in a round-bottom flask.
-
Solvent Addition: Add 5 ml of acetic acid to the flask.
-
Reaction: While stirring, add 4 mmol of 30% hydrogen peroxide dropwise. Continue stirring the reaction at 20°C for 10 hours.
-
Crystallization: Cool the flask at 0°C for 12 hours to allow for the formation of pale yellow needle-like crystals.
-
Isolation: Filter the product and dry. The reported yield under these conditions is 82%.[12]
Method 3: Bromination using Sodium Bromide and Oxone [14]
-
Grinding: Grind 2-naphthol, sodium bromide, and oxone together.
-
Reaction: Allow the mixture to react overnight.
-
Extraction: Extract the crude 1-bromo-2-naphthol product using ethyl acetate. The crude product is a dark brown solid.
Purification Protocol
A common method for the purification of 1-Bromo-2-naphthol is recrystallization.[4][15]
-
Initial Step: Distill the crude naphthol at approximately 10 mmHg.
-
Recrystallization: Recrystallise the distilled product from a mixture of benzene and petroleum ether (boiling point 30-60°C).
-
Result: This process yields purified 1-Bromo-2-naphthol with a melting point of 80-81°C.
Process Visualizations
The following diagrams illustrate the general workflow for the synthesis and purification of 1-Bromo-2-naphthol.
Caption: General synthesis workflow for 1-Bromo-2-naphthol.
Caption: Purification workflow for 1-Bromo-2-naphthol.
Reactivity and Applications
1-Bromo-2-naphthol is a versatile reagent in chemical reactions. The presence of the bromine atom allows for nucleophilic substitution reactions, where the bromine can be displaced under appropriate conditions.[1] This reactivity makes it a valuable building block in the synthesis of more complex molecules.[1] Its primary applications include its role as an intermediate in the production of dyes and pharmaceuticals.[1]
Safety and Handling
1-Bromo-2-naphthol is considered hazardous and requires careful handling.
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7][16] It may also cause respiratory irritation.[17]
-
Precautionary Measures:
-
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[16]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[16]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[16]
-
-
Storage: Store in a well-ventilated place below +30°C.[2][4] Keep the container tightly closed in an inert atmosphere.[15][18]
References
- 1. CAS 573-97-7: 1-Bromo-2-naphthol | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. 1-Bromo-2-naphthol, 97% (573-97-7) - 1-Bromo-2-naphthol, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 4. Cas 573-97-7,1-Bromo-2-naphthol | lookchem [lookchem.com]
- 5. 1-Bromo-2-naphthol, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 1-Bromo-2-naphthol(573-97-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 1-Bromo-2-naphthol | C10H7BrO | CID 11316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Bromo-2-naphthol [chembk.com]
- 9. 1-Bromo-2-naphthol(573-97-7) 1H NMR [m.chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. 1-Bromo-2-naphthol synthesis - chemicalbook [chemicalbook.com]
- 13. CN104478667A - Preparation method for 1-bromo-2-naphthol - Google Patents [patents.google.com]
- 14. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]
- 15. 1-Bromo-2-naphthol | 573-97-7 [chemicalbook.com]
- 16. Page loading... [wap.guidechem.com]
- 17. fishersci.com [fishersci.com]
- 18. 1-Bromo-2-naphthol CAS#: 573-97-7 [m.chemicalbook.com]
